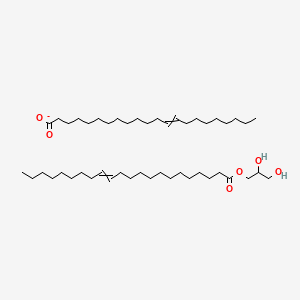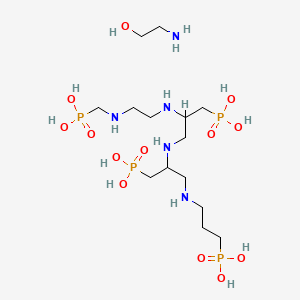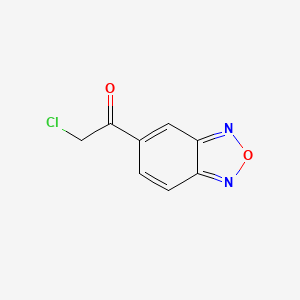
3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan is a natural compound that belongs to the chemical family of lignans . It is isolated from the roots of Artemisia absinthium . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.43 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole . The InChI Key is UTPBMRNHPNUBLT-YJPXFSGGSA-N .Physical And Chemical Properties Analysis
This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Larvicidal and Antiplasmodial Activities : A study by Solis et al. (2005) found that a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, isolated from Piper fimbriulatum, showed larvicidal activity against Aedes aegypti and weak antiplasmodial and antitrypanosomal activities (Solis et al., 2005).
Isolation from Magnolia Kobus : Lee et al. (2008) isolated similar lignans from the bark of Magnolia kobus, which suggests the potential for these compounds to be sourced from different plant species (Lee et al., 2008).
Hepatoprotective Activities : He et al. (2015) reported that compounds related to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan showed protective activities against acetaminophen-induced hepatocyte injury (He et al., 2015).
Plant Growth Regulatory Activity : Yamauchi et al. (2015) evaluated the plant growth regulatory activity of a similar lignan, finding that it showed growth promotion in lettuce roots and inhibitory activity in lettuce shoots (Yamauchi et al., 2015).
Anti-inflammatory Effects : Kabe et al. (2020) discovered that sesamin, a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, and its metabolites have anti-inflammatory effects through binding to annexin A1 (Kabe et al., 2020).
properties
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBMRNHPNUBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5'Trimethoxy-3',4'methylenedioxy-7,9':7',9-Diepoxylignan | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)


![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)


